molecular formula C17H21N3O3 B2915214 Tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate CAS No. 1824118-62-8

Tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B2915214
CAS No.: 1824118-62-8
M. Wt: 315.373
InChI Key: LESQEPMPGAJYER-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 1,2,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The presence of these functional groups could potentially give this compound interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyrrolidine ring and a 1,2,4-oxadiazol ring. These rings are likely to influence the compound’s reactivity and potential biological activity. The tert-butyl group and the phenyl group could also impact these properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .

Scientific Research Applications

Synthesis and Biological Activity

  • Tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate has been synthesized as a natural product analog and tested for antitumor activity. Compound 7, which is closely related to this compound, showed potent antitumor activity against a panel of 11 cell lines (Maftei et al., 2013).

Structural and Chemical Characterization

  • The compound has been characterized using various spectroscopic methods, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structure was further confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015).

Enzymatic C-Demethylation Study

  • The compound was involved in a study of the in vitro metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor. It underwent several metabolic reactions, including hydroxylation and carbonyl reduction (Yoo et al., 2008).

Photophysical Properties

  • Research on the photophysical properties of compounds containing the 1,3,4-oxadiazole ring, similar to this compound, has been conducted. This includes studies on absorption, single-photon excited fluorescence, and two-photon excited fluorescence spectra (Wei, 2007).

Antibacterial and Anthelmintic Activity

  • The related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was evaluated for its antibacterial and anthelmintic activity, exhibiting poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Applications in Organic Light-Emitting Diodes

  • Compounds with a 1,3,4-oxadiazole structure have been used as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes, leading to reduced driving voltages and high efficiency (Shih et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study. If this compound has biological activity, it could be due to interactions with proteins or other biomolecules in the body .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, reactivity, and potential biological activity. Such studies could provide valuable information about the compound’s properties and potential uses .

Properties

IUPAC Name

tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)22-16(21)20-11-7-10-13(20)15-18-14(19-23-15)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESQEPMPGAJYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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